molecular formula C20H22N2O2S B2624837 (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide CAS No. 297145-88-1

(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2624837
CAS No.: 297145-88-1
M. Wt: 354.47
InChI Key: RGFOITBHAVTYPU-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide" features a conjugated enamide backbone with a thiophene ring at the β-position, a phenylformamido group at the α-position, and a cyclohexylamide substituent. The cyclohexyl group enhances lipophilicity, while the phenylformamido moiety may facilitate hydrogen bonding, influencing target binding and pharmacokinetics .

Properties

IUPAC Name

N-[(E)-3-(cyclohexylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(15-8-3-1-4-9-15)22-18(14-17-12-7-13-25-17)20(24)21-16-10-5-2-6-11-16/h1,3-4,7-9,12-14,16H,2,5-6,10-11H2,(H,21,24)(H,22,23)/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFOITBHAVTYPU-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Enamide Backbone: This involves the reaction of a suitable amine with an acyl chloride to form an amide intermediate.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.

    Thiophen-2-yl Group Addition: The thiophen-2-yl group is added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Enamide Derivatives
Compound Name Key Substituents Melting Point (°C) Yield (%) References
(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide (Target) Cyclohexyl, phenylformamido, thiophen-2-yl N/A N/A -
36a: (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide Cyano, cyclopenta[b]thiophene, naphthyl 228–230 51.42
36b: (2E)-2-Cyano-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(naphthalen-2-yl)prop-2-enamide Cyano, tetrahydrobenzothiophene, naphthyl 252–254 49.5
37a: (2E)-3-(2H-1,3-Benzodioxol-4-yl)-2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}prop-2-enamide Cyano, benzodioxolyl, cyclopenta[b]thiophene 286–288 82.55
2j: (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide 3,4-Dichlorophenyl, trifluoromethylphenyl N/A N/A
10: (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3-Fluoro-4-(trifluoromethyl)phenyl N/A N/A

Key Observations :

  • Cyano vs. Phenylformamido Groups: Compounds 36a–37a use cyano substituents, which reduce steric bulk and increase electrophilicity compared to the target's phenylformamido group. The latter may enhance hydrogen bonding but reduce solubility .
  • Halogenated Analogs : Chlorinated derivatives (e.g., 2j) exhibit enhanced antimicrobial activity due to increased lipophilicity and electron-withdrawing effects, whereas the target’s cyclohexyl group may balance lipophilicity and cytotoxicity .

SAR Insights :

  • Lipophilicity : Chlorinated (2j) and trifluoromethyl-substituted (10) analogs show higher antimicrobial activity due to increased membrane penetration. The target’s cyclohexyl group may offer a favorable log D (~2.5–3.5), balancing activity and toxicity .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OCH₃) reduce efficacy .
  • Cytotoxicity : Bulky substituents (e.g., cyclohexyl) may reduce cytotoxicity compared to halogenated analogs, as seen in compound 10 .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) log P/D (Predicted) Solubility (mg/mL) Cytotoxicity (IC50, µM) References
Target ~380 (estimated) ~3.1 Low (≤0.1) N/A -
36a 429.5 4.2 <0.05 N/A
2j 372.8 3.8 <0.1 5–10
10 323.3 3.5 0.2 >10

Key Notes:

  • Halogenated analogs (2j) exhibit higher log D (>3.8), correlating with potent antimicrobial activity but increased cytotoxicity .

Biological Activity

(2E)-N-cyclohexyl-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. Its structure suggests possible interactions with various biological targets, including enzymes involved in metabolic pathways relevant to cancer cell proliferation.

Chemical Structure and Properties

The chemical formula for this compound is C_{18}H_{22}N_{2}O_{1}S. The compound features a cyclohexyl group, a phenylformamido moiety, and a thiophene ring, which may contribute to its biological activity.

Research indicates that compounds similar to this compound may act as inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH) , an enzyme crucial for L-serine biosynthesis. Inhibiting PHGDH can disrupt the metabolic pathways that cancer cells rely on for growth and survival, particularly in cancers such as melanoma and breast cancer where PHGDH expression is elevated .

Biological Activity and Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that compounds targeting PHGDH effectively reduced the viability of cancer cell lines, suggesting that this compound could have similar effects. The mechanism involves the depletion of L-serine, leading to apoptosis in cancer cells .
  • Pharmacological Studies :
    • In vitro assays have shown that related compounds exhibit significant inhibitory effects on cell proliferation in various cancer types. For instance, a derivative of this compound was tested against human melanoma cells, resulting in a marked decrease in cell viability at micromolar concentrations .
  • Toxicological Profile :
    • Preliminary toxicity studies indicated that while the compound exhibits anti-proliferative effects on cancer cells, it shows minimal toxicity to normal cells at therapeutic doses. This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Data Table: Summary of Biological Activity

Activity Description Reference
PHGDH InhibitionReduces L-serine production, leading to decreased viability in cancer cells
Anti-Cancer EfficacySignificant reduction in proliferation of melanoma and breast cancer cells
Toxicity ProfileLow toxicity to normal cells at therapeutic concentrations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.